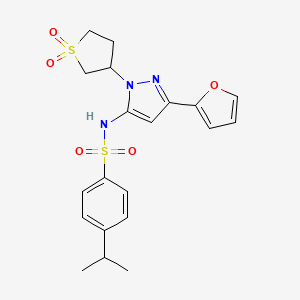

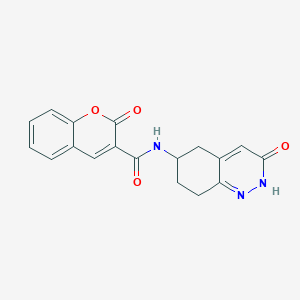

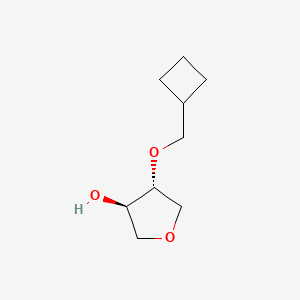

(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol, also known as CBMTHF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBMTHF is a chiral molecule, meaning it has a non-superimposable mirror image. This property makes it useful in asymmetric synthesis, where the production of chiral molecules is of great importance. In

Applications De Recherche Scientifique

Palladium-catalyzed Synthesis and Cyclization

Palladium-catalyzed reactions offer a method for synthesizing tetrahydrofuran derivatives, showcasing their significance in forming complex molecular structures. For instance, palladium-catalyzed synthesis allows the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to yield tetrahydrofurans, highlighting the utility of these processes in organic synthesis and the development of novel compounds (Gabriele et al., 2000).

Stereoselective Homocoupling

Tetrahydrofuran derivatives are also central to stereoselective transformations. For example, the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols leading to fluorescent dihydrofuran derivatives demonstrates the application of these compounds in creating materials with specific optical properties (Funayama et al., 2005).

Biomass Conversion and Catalysis

Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into tetrahydrofurfuryl alcohol underlines the relevance of tetrahydrofuran derivatives in sustainable chemistry and bio-refinery applications (Nakagawa et al., 2013).

Development of Bioactive Molecules

The role of tetrahydrofuran derivatives extends into the realm of bioactive molecule development. The efficient route towards new branched tetrahydrofurane δ-sugar amino acids derived from cellulose pyrolysis products exemplifies the potential of these compounds in synthesizing peptidomimetics and exploring new therapeutic avenues (Defant et al., 2011).

Multienzymatic Processes and Synthesis

Exploiting multienzymatic stereoselective processes for synthesizing tetrahydrofuran precursors underscores the innovative approaches in accessing chiral compounds, vital for pharmaceutical development and synthetic chemistry (Brenna et al., 2017).

Propriétés

IUPAC Name |

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCWKUNQISPAP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CO[C@@H]2COC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

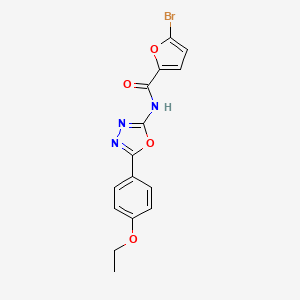

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

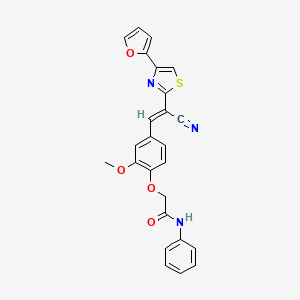

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)

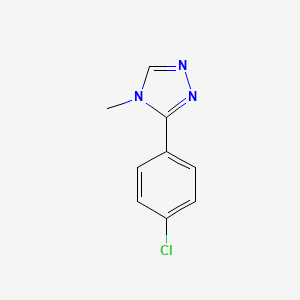

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)